molecular formula C17H16Cl2N2O3 B1344883 [{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142205-20-6

[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid

Cat. No.: B1344883
CAS No.: 1142205-20-6
M. Wt: 367.2 g/mol
InChI Key: YYBBRCIZRUNKEX-UHFFFAOYSA-N
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Description

[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a dichlorobenzyl group, an amino group, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid typically involves multiple steps, starting with the preparation of the dichlorobenzylamine derivative. One common method involves the reaction of 3,4-dichlorobenzyl chloride with ammonia to form 3,4-dichlorobenzylamine. This intermediate is then reacted with phenylglycine under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological pathways and mechanisms .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]propionic acid
  • [{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]butyric acid

Uniqueness

Compared to similar compounds, [{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid stands out due to its specific chemical structure, which imparts unique reactivity and biological activity

Properties

IUPAC Name

2-(N-[2-[(3,4-dichlorophenyl)methylamino]-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3/c18-14-7-6-12(8-15(14)19)9-20-16(22)10-21(11-17(23)24)13-4-2-1-3-5-13/h1-8H,9-11H2,(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBBRCIZRUNKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NCC2=CC(=C(C=C2)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649298
Record name [(2-{[(3,4-Dichlorophenyl)methyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142205-20-6
Record name Glycine, N-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142205-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2-{[(3,4-Dichlorophenyl)methyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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